molecular formula C15H30O5Si B3046323 2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester CAS No. 122749-49-9

2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester

Cat. No.: B3046323
CAS No.: 122749-49-9
M. Wt: 318.48 g/mol
InChI Key: GAYWTJPBIQKDRC-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester is a versatile chemical compound widely used in the field of polymer science. This compound is known for its ability to form cross-linked networks, making it valuable in the synthesis of various polymers, including adhesives, coatings, and composites. The molecular formula of this compound is C15H30O5Si, and it has a molecular weight of 318.48 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 8-(trimethoxysilyl)octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester undergoes various chemical reactions, including:

    Polymerization: The methacrylate group in the compound allows it to undergo free radical polymerization, forming cross-linked polymer networks.

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, enhancing the compound’s adhesive properties.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under UV light or heat to initiate the polymerization process.

    Hydrolysis and Condensation: Acidic or basic conditions can catalyze the hydrolysis and condensation reactions.

Major Products Formed

    Polymerization: Cross-linked polymers with enhanced mechanical strength and chemical resistance.

    Hydrolysis and Condensation: Siloxane networks that improve adhesion between organic and inorganic materials.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester has a wide range of scientific research applications:

    Polymer Science: Used as a monomer in the synthesis of adhesives, coatings, and composites.

    Dental Materials: Utilized in the production of dental adhesives and restorative materials.

    UV-Curable Coatings and Inks: Employed in the development of UV-curable coatings and inks due to its ability to form cross-linked networks.

    Silane Coupling Agent: Enhances adhesion between organic materials and inorganic substrates like glass, metals, and ceramics.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester involves its ability to form cross-linked networks through polymerization. When exposed to UV light, the compound undergoes a photochemical reaction that results in the formation of free radicals. These free radicals then react with other monomers, leading to the formation of a cross-linked network. The cross-linked network provides the polymer with increased mechanical strength and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: Similar in structure but with a shorter alkyl chain.

    Methacrylic acid, octyl ester: Lacks the trimethoxysilyl group, making it less effective as a coupling agent.

Uniqueness

2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester is unique due to its combination of a methacrylate group and a trimethoxysilyl group. This dual functionality allows it to participate in both polymerization and silane coupling reactions, making it highly versatile in various applications.

Properties

IUPAC Name

8-trimethoxysilyloctyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5Si/c1-14(2)15(16)20-12-10-8-6-7-9-11-13-21(17-3,18-4)19-5/h1,6-13H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYWTJPBIQKDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559861
Record name 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122749-49-9
Record name 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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